molecular formula C7H15FO B13423325 Ether, 6-fluorohexyl methyl CAS No. 353-22-0

Ether, 6-fluorohexyl methyl

Cat. No.: B13423325
CAS No.: 353-22-0
M. Wt: 134.19 g/mol
InChI Key: IRDWOWJPGRCPQK-UHFFFAOYSA-N
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Description

Ether, 6-fluorohexyl methyl, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a 6-fluorohexyl group and a methyl group attached to the oxygen atom. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For Ether, 6-fluorohexyl methyl, the alkoxide ion can be prepared by reacting 6-fluorohexanol with a strong base like sodium hydride (NaH).

    Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    HI or HBr: Used for acidic cleavage of ethers.

    NaH: Used to generate alkoxide ions for Williamson Ether Synthesis.

    Mercuric Acetate and NaBH4: Used in alkoxymercuration-demercuration reactions.

Major Products Formed:

    Alcohols and Alkyl Halides: Formed during acidic cleavage.

    Peroxides: Formed during oxidation under specific conditions.

Mechanism of Action

The mechanism of action of Ether, 6-fluorohexyl methyl, primarily involves its role as a solvent or reagent in chemical reactions. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: Ether, 6-fluorohexyl methyl, is unique due to the presence of the fluorohexyl group, which imparts specific chemical properties such as increased lipophilicity and potential interactions with fluorine-containing biological targets. This makes it distinct from other ethers like diethyl ether and THF, which do not contain fluorine atoms .

Properties

CAS No.

353-22-0

Molecular Formula

C7H15FO

Molecular Weight

134.19 g/mol

IUPAC Name

1-fluoro-6-methoxyhexane

InChI

InChI=1S/C7H15FO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3

InChI Key

IRDWOWJPGRCPQK-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCF

Origin of Product

United States

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